Direct Orange S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Concerns and Degradation Studies

The widespread use of DOS in the textile industry has raised concerns about its presence in wastewater due to its poor biodegradability []. This has led researchers to investigate treatment methods for removing DOS from wastewater.

One area of study explores the use of nanoparticles as a potential solution. Studies have shown that iron oxide nanoparticles can effectively decolorize DOS through a process known as Fenton oxidation []. This method utilizes the highly reactive hydroxyl radicals generated by the nanoparticles to break down the dye molecules.

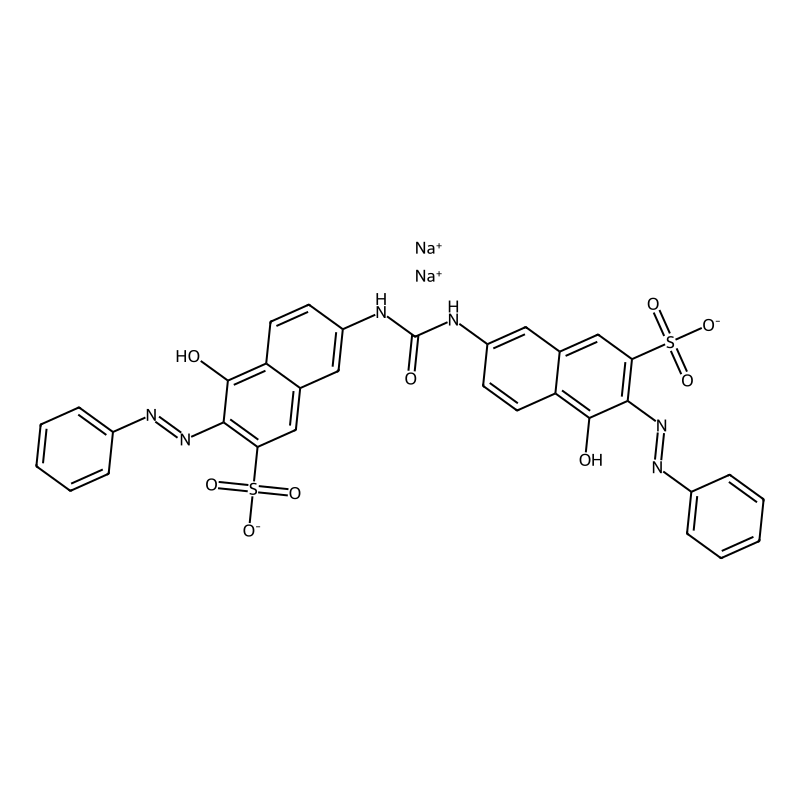

Direct Orange S is a synthetic dye belonging to the class of direct dyes, specifically characterized by its azo compound structure. Its chemical formula is C33H22N6Na2O9S2, and it is primarily utilized for dyeing cellulose fibers, such as cotton and viscose. Direct Orange S exhibits good solubility in water, which enhances its application in textile industries for producing vibrant orange shades. The dye is known for its moderate fastness properties, making it suitable for various fabric types but requiring careful handling to maintain color integrity during washing and exposure to light .

- Dyeing Reaction: The dye forms ionic bonds with the hydroxyl groups present in cellulose fibers under neutral or slightly alkaline conditions. This interaction allows for effective dye uptake and fixation on the fiber surface.

- Degradation Reactions: Environmental factors such as ultraviolet light and microbial activity can lead to the breakdown of Direct Orange S. Studies have shown that reactive species, such as chlorine or hypochlorite, can facilitate the decolorization of the dye, resulting in mineralization into simpler compounds .

The biological activity of Direct Orange S has been a subject of research, particularly concerning its environmental impact. Certain studies indicate that Direct Orange S can exhibit toxic effects on aquatic organisms and may disrupt microbial communities in wastewater treatment systems. The dye's persistence in the environment raises concerns regarding its biodegradability and potential accumulation in ecosystems .

The synthesis of Direct Orange S typically involves azo coupling reactions, where diazonium salts react with phenolic compounds. The general steps include:

- Preparation of Diazonium Salt: An aromatic amine is treated with nitrous acid to form a diazonium compound.

- Azo Coupling: The diazonium salt is then coupled with a suitable coupling component (e.g., naphthol derivatives) under controlled pH conditions to yield the final azo dye structure.

- Salt Formation: The product is usually converted into its sodium salt form to enhance solubility and application properties .

Direct Orange S finds extensive use in various applications:

- Textile Dyeing: Primarily used for dyeing cotton and viscose fibers, providing bright orange hues.

- Paper Industry: Employed in coloring paper products due to its vibrant color and solubility.

- Biological Staining: Utilized in histology for staining biological tissues, aiding in microscopic examination .

Studies on the interactions of Direct Orange S with other substances reveal important insights into its behavior during dyeing processes and environmental degradation:

- Interaction with Metals: Research indicates that certain metal ions can form complexes with Direct Orange S, potentially altering its color properties and stability.

- Microbial Interactions: Investigations into microbial degradation show that specific bacteria can metabolize Direct Orange S, leading to decolorization and detoxification, highlighting potential bioremediation applications .

Direct Orange S shares similarities with several other direct dyes, particularly within the azo dye category. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Direct Orange 26 | C33H22N6Na2O9S2 | Similar structure; used for similar applications |

| Direct Red 28 | C.I. Direct Red 28 | Known for poorer light fastness compared to Direct Orange S |

| Direct Yellow 12 | C.I. Direct Yellow 12 | Features a different hue but similar application scope |

| Direct Blue 106 | C.I. Direct Blue 106 | Higher light fastness; used extensively in textiles |

Direct Orange S is unique due to its specific shade and moderate fastness properties compared to these other direct dyes, making it particularly suited for certain textile applications while also posing environmental challenges due to its persistence and potential toxicity .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 14 of 20 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 6 of 20 companies with hazard statement code(s):;

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues